(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone
Description
The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone features a pyrrolidine ring linked via an oxygen atom to a 3-bromopyridine moiety, with a methanone group attached to a 4-(tert-butyl)phenyl substituent. This structure combines lipophilic (tert-butyl), electron-withdrawing (bromine), and hydrogen-bonding (pyridine oxygen) elements, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-20(2,3)15-8-6-14(7-9-15)19(24)23-12-10-16(13-23)25-18-17(21)5-4-11-22-18/h4-9,11,16H,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHSIMVEHWGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone (hereafter referred to as Compound X) is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of Compound X, highlighting its pharmacological properties and potential therapeutic applications.
Synthesis and Characterization
Compound X can be synthesized through various methodologies, including chemodivergent approaches involving α-bromoketones and 2-aminopyridines. The synthesis process requires careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the compound's structure.
Biological Activity
The biological activity of Compound X is evaluated through several pharmacological assays. Similar compounds have shown promise in various therapeutic areas, including antimicrobial, anticancer, and neuroactive properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features to Compound X exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |
| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |
| Difluorophenyl Compounds | Fluorinated phenyl groups | Antitumor activity |
The presence of halogen substituents in these compounds is often correlated with enhanced bioactivity .
2. Anticancer Activity
Similar compounds have also been investigated for their anticancer effects. For example, certain pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The unique combination of brominated heterocycles and difluorinated aromatic systems in Compound X may confer distinct pharmacological profiles compared to other compounds .
Case Studies
Several studies have focused on the biological activity of pyrrolidine-based compounds:
- Study on Pyrrolidine Alkaloids: A comprehensive examination of 248 alkaloids revealed that specific pyrrolidine derivatives exhibited potent antifungal and antibacterial activities. The study highlighted the role of halogen substituents in enhancing bioactivity .
- Antitumor Activity Evaluation: Research on structurally similar compounds indicated that modifications to the aromatic systems significantly impacted their antitumor activities. For instance, a compound with a difluorophenyl moiety showed enhanced activity against various cancer cell lines .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and similar derivatives:
Key Observations :
- Bromine vs.
- Linker Flexibility : The pyrrolidine linker in the target compound allows conformational flexibility, unlike the rigid cyclopropane in 15cc .
- Aromatic Systems: The tert-butylphenyl group provides steric bulk and lipophilicity, contrasting with thiophene (Example 62) or quinazolinone (CAS 933823-89-3) cores, which prioritize planar π-systems .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
The synthesis typically involves multi-step pathways, including nucleophilic substitution and coupling reactions. Key steps include:
- Bromopyridine-pyrrolidine ether formation via SN2 reactions under controlled temperatures (80–120°C) .
- Ketone coupling using reagents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for ≥95% purity . Efficiency improvements require solvent optimization (e.g., THF vs. acetonitrile) and catalyst screening (e.g., Pd-based catalysts for cross-coupling) .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring conformation, bromopyridine substitution, and tert-butyl group integration .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₁H₂₄BrN₂O₂) and detects isotopic patterns .
- HPLC with UV/Vis detection : Monitors purity and identifies side products (e.g., dehalogenated byproducts) .
Q. How can reaction conditions be optimized to minimize side products?
Key parameters:
- Temperature control : Lower temperatures (≤100°C) reduce bromine displacement side reactions .
- Inert atmosphere : Argon/N₂ prevents oxidation of sensitive intermediates .
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves Suzuki-Miyaura coupling yields . Progress monitoring via TLC or inline IR spectroscopy is recommended .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability studies show:
- Thermal stability : Decomposition above 150°C; store at –20°C for long-term use .
- Light sensitivity : Degrades under UV light; amber vials are essential .
- Solvent compatibility : Stable in DMSO for ≥6 months; avoid aqueous buffers with pH >9 .
Q. How to validate the compound’s biological target engagement in vitro?
Use:
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs .
- Fluorescence polarization assays : Quantifies competitive displacement of fluorescent ligands .
- Control experiments with scrambled analogs to confirm specificity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Strategies include:
- Molecular dynamics (MD) simulations : Predicts blood-brain barrier permeability via logP calculations (e.g., Schrödinger Suite) .
- Docking studies : Identifies binding poses in enzyme active sites (e.g., CYP450 isoforms) .
- ADMET prediction tools : SwissADME or ADMETlab2.0 estimate bioavailability and toxicity risks .
Q. What mechanistic insights explain discrepancies in its inhibitory activity across assays?
Contradictions arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
